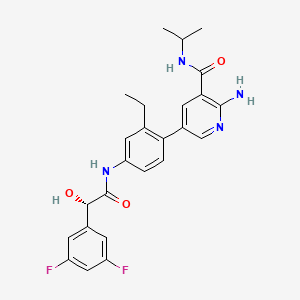

(S)-Perk-IN-5

Description

Properties

IUPAC Name |

2-amino-5-[4-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-ethylphenyl]-N-propan-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F2N4O3/c1-4-14-9-19(31-25(34)22(32)15-7-17(26)11-18(27)8-15)5-6-20(14)16-10-21(23(28)29-12-16)24(33)30-13(2)3/h5-13,22,32H,4H2,1-3H3,(H2,28,29)(H,30,33)(H,31,34)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDQMKBAYRFBMW-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)NC(=O)C(C2=CC(=CC(=C2)F)F)O)C3=CC(=C(N=C3)N)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=CC(=C1)NC(=O)[C@H](C2=CC(=CC(=C2)F)F)O)C3=CC(=C(N=C3)N)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F2N4O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Perk-IN-5: A Technical Guide to its Mechanism of Action in ER Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum (ER) stress is a cellular condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This activates a complex signaling network known as the Unfolded Protein Response (UPR), which aims to restore proteostasis. One of the three main branches of the UPR is mediated by the Protein Kinase R (PKR)-like ER Kinase (PERK). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis while paradoxically promoting the translation of specific stress-responsive transcription factors, most notably Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, primarily through the induction of the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).

Given the central role of the PERK pathway in various pathologies, including cancer and neurodegenerative diseases, the development of specific PERK inhibitors has become an area of intense research. (S)-Perk-IN-5 is a potent and selective inhibitor of PERK. This technical guide provides an in-depth overview of its mechanism of action, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Mechanism of Action of this compound

This compound is the S-enantiomer of the potent PERK inhibitor PERK-IN-5. It exerts its inhibitory effect by competing with ATP for the kinase domain of PERK, thereby preventing its autophosphorylation and subsequent activation. This direct inhibition of PERK's catalytic activity blocks the initial step in the PERK-mediated ER stress response. By preventing the phosphorylation of eIF2α, this compound effectively abrogates the downstream signaling cascade, leading to a suppression of ATF4 translation and the subsequent induction of its target genes, including the pro-apoptotic factor CHOP.

Signaling Pathway of PERK Inhibition by this compound in ER Stress

Caption: PERK signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its racemate, PERK-IN-5.

Table 1: In Vitro Potency of this compound and PERK-IN-5

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | PERK | Biochemical | 0.101-0.250 μM | [1] |

| PERK-IN-5 (racemate) | PERK | Biochemical | 2 nM | [2] |

| PERK-IN-5 (racemate) | p-eIF2α | Cellular | 9 nM | [2] |

Table 2: In Vivo Pharmacokinetic Properties of PERK-IN-5 (racemate) in CD1 Mice

| Parameter | Value | Dosing Route | Dosing Vehicle | Reference |

| Bioavailability (F%) | 70% | Oral (p.o.) | Not Specified | [2] |

| Cmax | 3353 ng/mL | 3 mg/kg, p.o. | Not Specified | [2] |

| AUC0-last | 5153 h*ng/mL | 3 mg/kg, p.o. | Not Specified | [2] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and potential application of this compound.

PERK Kinase Assay (Biochemical)

This assay quantifies the direct inhibitory effect of this compound on PERK kinase activity.

Objective: To determine the IC50 value of this compound against purified PERK kinase.

Materials:

-

Recombinant human PERK kinase domain

-

Recombinant human eIF2α protein (substrate)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

-

This compound

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

SDS-PAGE gels and autoradiography film or ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a reaction well, combine the recombinant PERK kinase domain with the kinase assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of eIF2α substrate and ATP.

-

Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer (for radiometric assay) or the ADP-Glo™ reagent.

-

For Radiometric Assay: Separate the reaction products by SDS-PAGE, expose the gel to an autoradiography film, and quantify the phosphorylation of eIF2α.

-

For ADP-Glo™ Assay: Follow the manufacturer's instructions to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular Phospho-eIF2α Inhibition Assay

This cell-based assay measures the ability of this compound to inhibit the phosphorylation of eIF2α in response to an ER stress inducer.

Objective: To determine the cellular potency (IC50) of this compound in inhibiting eIF2α phosphorylation.

Materials:

-

A suitable cell line (e.g., HEK293T, HeLa)

-

ER stress inducer (e.g., Tunicamycin, Thapsigargin)

-

This compound

-

Cell lysis buffer

-

Antibodies: anti-phospho-eIF2α (Ser51), anti-total-eIF2α

-

Western blot reagents and equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).

-

Induce ER stress by adding an ER stress inducer (e.g., 1 µg/mL Tunicamycin) for a defined period (e.g., 2-4 hours).

-

Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

-

Perform Western blot analysis using antibodies against phospho-eIF2α and total eIF2α.

-

Quantify the band intensities and normalize the phospho-eIF2α signal to the total eIF2α signal.

-

Calculate the percentage of inhibition of eIF2α phosphorylation for each concentration of this compound and determine the IC50 value.

ATF4 and CHOP Expression Analysis by Western Blot

This assay assesses the downstream effects of PERK inhibition by this compound on the expression of ATF4 and CHOP.

Objective: To determine the effect of this compound on the induction of ATF4 and CHOP protein levels following ER stress.

Materials:

-

A suitable cell line

-

ER stress inducer

-

This compound

-

Cell lysis buffer

-

Antibodies: anti-ATF4, anti-CHOP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

Western blot reagents and equipment

Procedure:

-

Follow steps 1-5 from the Cellular Phospho-eIF2α Inhibition Assay protocol, extending the ER stress induction time as needed to observe robust ATF4 and CHOP expression (e.g., 6-16 hours).

-

Perform Western blot analysis using antibodies against ATF4, CHOP, and a loading control.

-

Quantify the band intensities and normalize the ATF4 and CHOP signals to the loading control.

-

Analyze the dose-dependent effect of this compound on the expression of ATF4 and CHOP.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for characterizing a PERK inhibitor and the logical relationship between the different experimental assays.

Caption: General workflow for the preclinical characterization of a PERK inhibitor.

Caption: Logical relationship of experimental readouts for this compound's action.

Conclusion

This compound is a potent inhibitor of the PERK kinase, a critical mediator of the ER stress response. By blocking the phosphorylation of eIF2α, it effectively shuts down the downstream signaling cascade involving ATF4 and CHOP. The available data, primarily on its racemate, suggests that this class of inhibitors holds promise for therapeutic intervention in diseases where the PERK pathway is dysregulated. Further detailed characterization of the S-enantiomer, including its selectivity profile and in vivo pharmacodynamics, will be crucial for its continued development as a research tool and potential therapeutic agent. This technical guide provides a foundational understanding of the mechanism of action of this compound and a framework for its experimental evaluation.

References

In-Depth Technical Guide to (S)-Perk-IN-5: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of (S)-Perk-IN-5, a potent inhibitor of the PKR-like endoplasmic reticulum (ER) kinase (PERK). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on targeting the unfolded protein response (UPR) pathway.

Chemical Structure and Properties

This compound is the S-enantiomer of the compound PERK-IN-5. The stereochemistry at the chiral center is crucial for its biological activity.

Chemical Name: 2-amino-5-[4-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-ethylphenyl]-N-propan-2-ylpyridine-3-carboxamide

Chemical Structure:

Chemical Structure of this compound

| Property | Value | Reference |

| Molecular Formula | C25H26F2N4O3 | [1][2] |

| Molecular Weight | 468.50 g/mol | [2] |

| CAS Number | 2616821-92-0 | [2] |

| Appearance | Solid powder | Inferred |

| Solubility | Soluble in DMSO | [3] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Stability | Store at -20°C for long-term stability. | [3] |

Mechanism of Action: Inhibition of the PERK Signaling Pathway

This compound is a potent and selective inhibitor of PERK, a key sensor protein in the Unfolded Protein Response (UPR).[2] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[4][5]

Under ER stress, PERK is activated through autophosphorylation.[6] Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, reducing the load of new proteins entering the ER. However, it selectively allows the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4).[6][7] ATF4, in turn, upregulates the expression of genes involved in stress response, amino acid metabolism, and apoptosis, such as CHOP.[7]

By inhibiting the kinase activity of PERK, this compound prevents the phosphorylation of eIF2α and the subsequent downstream signaling events. This can have significant implications in various disease states where the PERK pathway is dysregulated, such as cancer and neurodegenerative diseases.

PERK Signaling Pathway and Inhibition by this compound

Biological Activity

This compound has been identified as a potent inhibitor of PERK with an IC50 value in the range of 0.101-0.250 μM.[2] The racemate, PERK-IN-5, has shown high potency with an IC50 of 2 nM for PERK and 9 nM for the phosphorylation of eIF2α in cellular assays.[3] It has also demonstrated the ability to significantly inhibit tumor growth in a renal cell carcinoma xenograft model.[3]

| Assay | IC50 | Reference |

| PERK Kinase Activity (this compound) | 0.101-0.250 μM | [2] |

| PERK Kinase Activity (PERK-IN-5) | 2 nM | [3] |

| p-eIF2α Cellular Assay (PERK-IN-5) | 9 nM | [3] |

Experimental Protocols

In Vitro PERK Kinase Inhibition Assay

This protocol is a representative example for determining the in vitro potency of this compound against PERK kinase.

Materials:

-

Recombinant human PERK kinase domain

-

eIF2α protein (substrate)

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 50 mM KCl, 2 mM DTT)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

-

Plate reader (scintillation counter or luminometer)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase assay buffer, recombinant PERK enzyme, and the diluted this compound or DMSO (vehicle control).

-

Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of eIF2α substrate and ATP (containing a tracer amount of [γ-³²P]ATP if using a radiometric assay).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA or a specific stop solution).

-

Detect the amount of phosphorylated eIF2α. For radiometric assays, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for In Vitro PERK Kinase Inhibition Assay

Cellular Assay for PERK Inhibition (Western Blot)

This protocol describes a method to assess the inhibitory effect of this compound on the PERK pathway in a cellular context.

Materials:

-

Cell line known to have an active UPR (e.g., a human cancer cell line)

-

This compound

-

ER stress inducer (e.g., tunicamycin or thapsigargin)

-

Cell culture medium and supplements

-

Lysis buffer

-

Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and Western blot equipment

-

Chemiluminescence substrate and imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Induce ER stress by adding an ER stress inducer (e.g., tunicamycin) to the cell culture medium and incubate for an appropriate time (e.g., 4-8 hours).

-

Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against the target proteins (p-PERK, p-eIF2α, ATF4, CHOP) and loading controls (total PERK, total eIF2α, β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities to determine the dose-dependent inhibition of PERK pathway activation by this compound.

Workflow for Cellular PERK Inhibition Assay (Western Blot)

Conclusion

This compound is a valuable research tool for investigating the role of the PERK signaling pathway in health and disease. Its potency and selectivity make it a suitable candidate for further preclinical development. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and methods for its evaluation, which should aid researchers in designing and interpreting their experiments.

Disclaimer: this compound is for research use only and is not intended for human use.

References

- 1. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PERK-IN-5|CAS 2616821-91-9|DC Chemicals [dcchemicals.com]

- 4. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

(S)-Perk-IN-5: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Perk-IN-5, also known as HC-5404, has emerged as a potent and selective inhibitor of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). As a key mediator of the unfolded protein response (UPR), PERK represents a critical therapeutic target in various diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Discovery and Rationale

This compound was identified as the S-enantiomer of a novel series of 2-amino-3-amido-5-aryl-pyridines designed as PERK inhibitors. The discovery was first reported by Calvo V, et al. in Bioorganic & Medicinal Chemistry Letters.[1] The rationale behind its development lies in the critical role of the PERK signaling pathway in cellular stress responses. Chronic activation of PERK is implicated in the survival of cancer cells under hypoxic conditions and in the pathogenesis of various other diseases. By selectively inhibiting PERK, this compound aims to disrupt these pathological processes.

Synthesis Pathway

The synthesis of this compound, systematically named (R)-2-Amino-5-(4-(2-(3,5-difluorophenyl)-2-hydroxyacetamido)-2-ethylphenyl)-N-isopropylnicotinamide, is detailed in the primary literature. While the exact, step-by-step protocol from the supplementary information of the pivotal publication by Calvo et al. is not publicly available in the provided search results, a representative synthetic scheme for this class of compounds can be constructed based on the described chemical series.

Representative Synthesis of 2-amino-3-amido-5-aryl-pyridines:

The synthesis likely involves a multi-step sequence, beginning with the construction of the substituted aryl-pyridine core, followed by the introduction of the amide side chains. A plausible, though not explicitly confirmed, workflow is outlined below.

Caption: A logical workflow for the synthesis of this compound.

Quantitative Data

The biological activity and pharmacokinetic properties of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 | Selectivity vs. Other Kinases | Reference |

| PERK | Biochemical | 1 nM | >2,000-fold vs. GCN2, HRI, PKR | [2] |

| PERK | Biochemical | 0.101-0.250 µM | - | [3] |

| p-eIF2α | Cellular | 9 nM | - | [4] |

| pPERK (T982) | Cellular (HEK293) | 23 nM | - | [2] |

| ATF4 | Cellular (HEK293) | 88 nM | - | [2] |

Table 2: In Vivo Pharmacokinetics and Efficacy

| Species | Dosing | Cmax | AUC | Bioavailability | Efficacy Model | Outcome | Reference |

| Mouse | 30 mg/kg, p.o. | - | - | 70% | 786-O Renal Carcinoma Xenograft | Significant tumor growth inhibition | [1] |

| Mouse | 30 mg/kg, p.o., BID | - | - | - | 786-O Xenograft | Tumor growth suppression | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used in the characterization of this compound.

PERK Enzymatic Assay (Representative Protocol)

This assay quantifies the direct inhibitory effect of this compound on PERK kinase activity.

-

Reaction Setup: A reaction mixture is prepared containing recombinant PERK enzyme, a specific substrate (e.g., a peptide derived from eIF2α), and ATP in a suitable kinase buffer.

-

Inhibitor Addition: this compound is added at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature to allow for phosphorylation of the substrate.

-

Detection: The extent of phosphorylation is measured. This can be achieved through various methods, such as:

-

Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Fluorescence-Based Assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Caption: A streamlined workflow for the PERK enzymatic assay.

Cellular Phospho-eIF2α (p-eIF2α) Assay (Representative Protocol)

This assay measures the inhibition of PERK activity within a cellular context by quantifying the phosphorylation of its downstream target, eIF2α.

-

Cell Culture and Treatment: A suitable cell line (e.g., HEK293) is cultured and then treated with a known ER stress inducer (e.g., tunicamycin or thapsigargin) in the presence of varying concentrations of this compound.

-

Cell Lysis: After a specific incubation period, the cells are lysed to release the cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

-

Western Blotting or ELISA:

-

Western Blotting: The cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated eIF2α and total eIF2α.

-

ELISA: A sandwich ELISA format can be used with a capture antibody for total eIF2α and a detection antibody specific for the phosphorylated form.

-

-

Data Analysis: The ratio of p-eIF2α to total eIF2α is calculated for each treatment condition, and the IC50 value is determined.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the kinase activity of PERK, a central component of the unfolded protein response (UPR). The following diagram illustrates the PERK signaling pathway and the point of intervention by this compound.

Caption: Mechanism of this compound action on the PERK signaling pathway.

Under conditions of endoplasmic reticulum (ER) stress, PERK dimerizes and autophosphorylates, leading to its activation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event has two major consequences: the attenuation of global protein synthesis to reduce the load on the ER and the preferential translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in stress response and, under prolonged stress, can induce apoptosis through the transcription factor CHOP. This compound directly inhibits the kinase activity of activated PERK, thereby preventing the phosphorylation of eIF2α and blocking the downstream signaling cascade.[5][6][7]

Conclusion

This compound is a highly potent and selective PERK inhibitor with promising therapeutic potential. Its discovery and preclinical development have provided a valuable tool for investigating the role of the PERK pathway in disease and have laid the groundwork for its clinical evaluation.[8][9] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into its clinical efficacy and safety is ongoing.

References

- 1. Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PERK-IN-5|CAS 2616821-91-9|DC Chemicals [dcchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. adooq.com [adooq.com]

- 8. HiberCell Announces Successful Completion and Interim Results of Phase 1 Study of Novel PERK Inhibitor, HC-5404, in Solid Tumors and Maps Forward Path as Monotherapy and in Combinations - BioSpace [biospace.com]

- 9. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors [scholarworks.indianapolis.iu.edu]

(S)-Perk-IN-5: A Technical Guide to its Downstream Signaling Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Perk-IN-5 is a potent and selective inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a critical transducer of the unfolded protein response (UPR). The UPR is a cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Under conditions of ER stress, PERK activation triggers a signaling cascade aimed at restoring proteostasis. However, chronic PERK signaling can lead to apoptosis. By inhibiting PERK, this compound modulates these downstream signaling events, making it a valuable tool for studying the UPR and a potential therapeutic agent for diseases associated with ER stress, such as cancer and neurodegenerative disorders. This guide provides an in-depth overview of the core downstream signaling targets of this compound, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of the involved pathways.

Core Downstream Signaling Targets of PERK Inhibition by this compound

The primary mechanism of action of this compound is the inhibition of PERK's kinase activity. This directly impacts the phosphorylation of its key substrate, the eukaryotic initiation factor 2 alpha (eIF2α), and consequently affects the entire downstream signaling cascade.

Inhibition of eIF2α Phosphorylation

Upon activation, PERK phosphorylates eIF2α at Serine 51. This phosphorylation leads to a global attenuation of protein synthesis, reducing the load of new proteins entering the ER. However, it also paradoxically promotes the translation of specific mRNAs, such as that of Activating Transcription Factor 4 (ATF4). This compound, by inhibiting PERK, prevents the phosphorylation of eIF2α, thus maintaining global protein synthesis and preventing the translation of ATF4.

Reduction of ATF4 Expression

Activating Transcription Factor 4 (ATF4) is a key transcription factor in the PERK pathway. Its translation is induced by phosphorylated eIF2α. ATF4 upregulates a host of genes involved in amino acid biosynthesis and transport, protein folding, and autophagy. By preventing eIF2α phosphorylation, this compound treatment leads to a significant reduction in ATF4 protein levels.

Attenuation of CHOP Induction

A downstream target of ATF4 is the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), also known as DDIT3. Under prolonged ER stress, the induction of CHOP is a key event leading to apoptosis. Inhibition of the PERK-eIF2α-ATF4 axis by this compound results in the decreased expression of CHOP, thereby protecting cells from ER stress-induced apoptosis.

Quantitative Data on the Effects of PERK Inhibition

Table 1: Effect of PERK Inhibitors on Downstream Target Phosphorylation and Expression

| Target | Treatment | Cell Line | Fold Change vs. Control | Reference |

| Phospho-eIF2α (Ser51) | Thapsigargin + GSK2656157 | LNCaP and C4-2 prostate cancer cells | Significant decrease | [2] |

| Phospho-eIF2α (Ser51) | Tunicamycin + PERK-/- | Mouse Embryonic Fibroblasts | Significant reduction | [3] |

| ATF4 Protein | Tunicamycin + PERK shRNA | MDA-MB468 breast cancer cells | Significant decrease | [4] |

| ATF4 mRNA | ER Stress + PERK silencing | HT29/MDR and HT29/Tun colon cancer cells | Significant reduction | [5] |

| CHOP Protein | Tunicamycin + PERK shRNA | MDA-MB468 breast cancer cells | Significant decrease | [4] |

| CHOP mRNA | Hypoxia + PERK knockdown | U373 glioblastoma cells | Significant decrease | [6] |

Table 2: IC50 Values of PERK Inhibitors

| Compound | Assay Type | IC50 | Reference |

| This compound | Kinase Assay | 0.101-0.250 µM | |

| HC4 (analogous scaffold) | Kinase Assay | Potent and selective | [1] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding, the following diagrams illustrate the PERK signaling pathway and a typical experimental workflow for assessing the effects of this compound.

Caption: PERK Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for analyzing this compound's effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on its downstream targets. The following are generalized protocols for key experiments.

Western Blotting for PERK Pathway Proteins

Objective: To quantify the protein levels of total and phosphorylated PERK, eIF2α, ATF4, and CHOP.

Methodology:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, or CHOP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

Quantification: Densitometry analysis of the bands, normalizing to a loading control like β-actin or GAPDH.

Quantitative Real-Time PCR (qRT-PCR) for ATF4 and CHOP mRNA

Objective: To measure the relative mRNA expression levels of ATF4 and CHOP.

Methodology:

-

RNA Extraction: Isolate total RNA from treated cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for ATF4, CHOP, and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative expression levels using the ΔΔCt method.

Immunofluorescence for Subcellular Localization

Objective: To visualize the subcellular localization of PERK pathway proteins.

Methodology:

-

Cell Culture: Grow cells on coverslips in a multi-well plate.

-

Treatment and Fixation: Treat cells as required, then fix with 4% paraformaldehyde.

-

Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS.

-

Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Antibody Incubation: Incubate with primary antibodies followed by fluorescently labeled secondary antibodies.

-

Mounting and Imaging: Mount coverslips on slides with a mounting medium containing DAPI for nuclear staining and visualize using a fluorescence microscope.

IC50 Determination Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Drug Treatment: Treat cells with a serial dilution of this compound for a specified duration.

-

Viability Assay: Assess cell viability using an MTT or similar assay.

-

Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Conclusion

This compound is a specific inhibitor of the PERK signaling pathway, a key component of the unfolded protein response. Its primary downstream effects include the prevention of eIF2α phosphorylation and the subsequent reduction in ATF4 and CHOP expression. These actions can protect cells from ER stress-induced apoptosis and modulate cellular proteostasis. The quantitative data from analogous compounds and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the full potential of this compound in various disease models. Further studies are warranted to elucidate the precise quantitative effects of this compound on these downstream targets and to explore its therapeutic applications.

References

- 1. A PERK specific inhibitor blocks metastatic progression by limiting integrated stress response-dependent survival of quiescent cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endoplasmic reticulum stress inhibits AR expression via the PERK/eIF2α/ATF4 pathway in luminal androgen receptor triple-negative breast cancer and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PERK and GCN2 Contribute to eIF2α Phosphorylation and Cell Cycle Arrest after Activation of the Unfolded Protein Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PERK promotes cancer cell proliferation and tumor growth by limiting oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PERK induces resistance to cell death elicited by endoplasmic reticulum stress and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

(S)-Perk-IN-5: A Technical Guide to its Inhibitory Effect on eIF2α Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective PERK inhibitor, (S)-Perk-IN-5, with a specific focus on its mechanism of action in modulating the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This document details the underlying signaling pathways, quantitative inhibitory data, and relevant experimental protocols for researchers investigating the Unfolded Protein Response (UPR) and its therapeutic potential.

Introduction: The PERK/eIF2α Axis in Cellular Stress

The Endoplasmic Reticulum (ER) is a critical organelle for protein folding and modification.[1] When the ER's folding capacity is overwhelmed, a state known as ER stress, the Unfolded Protein Response (UPR) is activated to restore homeostasis.[2][3] The UPR is mediated by three main ER transmembrane sensors: PERK, IRE1, and ATF6.[3]

Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a key player in the UPR.[4] Under ER stress, PERK is activated through oligomerization and autophosphorylation.[5][6] Activated PERK then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[4][5][7] This phosphorylation event leads to a global attenuation of protein synthesis, reducing the influx of new proteins into the ER and thereby alleviating the stress.[2][4] However, this translational shutdown also allows for the selective translation of certain mRNAs, such as that for Activating Transcription Factor 4 (ATF4), which upregulates genes involved in stress adaptation and, under prolonged stress, apoptosis.[2][8][9] Given its central role in cell survival and death decisions, the PERK/eIF2α pathway is a significant target for therapeutic intervention in diseases like cancer and neurodegenerative disorders.[3][10]

This compound is the S-enantiomer of PERK-IN-5 and functions as an inhibitor of PERK kinase activity.[11] By targeting PERK, this small molecule can effectively prevent the downstream phosphorylation of eIF2α, making it a valuable tool for studying the physiological and pathological consequences of UPR signaling.

Mechanism of Action of this compound

This compound is a PERK inhibitor, though its specific mode of inhibition (e.g., ATP-competitive) is not detailed in the provided results. As a kinase inhibitor, it is designed to block the catalytic activity of PERK. The direct consequence of PERK inhibition by this compound is the prevention of eIF2α phosphorylation. This action maintains global protein synthesis even under conditions of ER stress and prevents the downstream activation of the ATF4-mediated stress response. The racemate, PERK-IN-5, is described as a highly potent and selective PERK inhibitor.[12][13]

Quantitative Data: Inhibitory Potency

The following table summarizes the available quantitative data for this compound and its racemate, PERK-IN-5. This data is crucial for determining appropriate experimental concentrations.

| Compound | Target | Assay Type | IC50 Value | Reference |

| This compound | PERK | Not Specified | 0.101-0.250 µM | [11] |

| PERK-IN-5 | PERK | Not Specified | 2 nM | [12][13] |

| PERK-IN-5 | p-eIF2α | Cellular Assay | 9 nM | [12][13] |

Signaling Pathway and Inhibition by this compound

The diagram below illustrates the PERK signaling cascade in response to ER stress and the point of intervention for this compound.

Caption: PERK signaling pathway and its inhibition by this compound.

Experimental Protocols

In Vitro PERK Kinase Assay

This protocol is designed to quantify the direct inhibitory effect of this compound on PERK's enzymatic activity. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ Kinase Assay.[14]

Objective: To determine the IC50 of this compound against recombinant PERK.

Materials:

-

Recombinant human GST-PERK kinase domain.[5]

-

This compound (and/or other test compounds).

-

ATP.

-

Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM KCl, 2 mM MgCl2, 1.5 mM DTT).[15]

-

ADP-Glo™ Kinase Assay Kit (Promega) or equivalent FRET-based detection reagents.

-

384-well plates (white, for luminescence).[16]

-

Plate reader capable of luminescence or TR-FRET detection.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

In a 384-well plate, add the kinase reaction buffer.

-

Add the test compound (this compound) or vehicle control (DMSO).

-

Add the recombinant eIF2α substrate.

-

Add the recombinant PERK enzyme to all wells except the "no enzyme" control.

-

Pre-incubate the plate at room temperature for 15-20 minutes.

-

-

Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for PERK, if known.[14]

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[15]

-

Detection (using ADP-Glo™):

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Subtract the "no enzyme" background from all readings.

-

Normalize the data to the vehicle control (100% activity) and a known potent inhibitor (0% activity).

-

Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Western Blot for Phospho-eIF2α

This protocol assesses the ability of this compound to inhibit PERK-mediated eIF2α phosphorylation in a cellular context following the induction of ER stress.

Objective: To measure the change in phospho-eIF2α levels in cells treated with an ER stressor and this compound.

Materials:

-

Cell culture medium and supplements.

-

ER stress inducer (e.g., Tunicamycin or Thapsigargin).[5]

-

This compound.

-

Lysis buffer (e.g., NP-40 or RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer apparatus.

-

PVDF membranes.[18]

-

Blocking buffer (e.g., 5% BSA in TBST, as BSA is often preferred for phospho-antibodies).

-

Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51) and Rabbit or Mouse anti-total eIF2α.

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Induce ER stress by adding Tunicamycin (e.g., 5 µg/mL) or Thapsigargin (e.g., 1 µM) to the media.[5] Include a non-stressed control group.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells directly in the well with ice-cold lysis buffer containing phosphatase and protease inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[18]

-

-

Protein Quantification: Determine the protein concentration of the cleared lysates using a BCA assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add 4x SDS-PAGE sample buffer and boil at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[18]

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-eIF2α (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply ECL substrate and visualize the bands using an imaging system.

-

Stripping and Reprobing:

-

(Optional but recommended) Strip the membrane using a mild stripping buffer.

-

Re-probe the same membrane for total eIF2α to serve as a loading control.

-

-

Data Analysis:

-

Perform densitometric analysis of the bands using software like ImageJ.

-

Normalize the phospho-eIF2α signal to the total eIF2α signal for each sample.

-

Compare the normalized values across different treatment conditions.

-

Experimental Workflow

The following diagram outlines the logical progression of experiments to characterize the effect of this compound on eIF2α phosphorylation.

Caption: Logical workflow for evaluating this compound activity.

Conclusion

This compound is a specific inhibitor of the PERK kinase, a critical regulator of the unfolded protein response. By blocking PERK's catalytic activity, it prevents the phosphorylation of eIF2α, thereby averting the subsequent translational repression and downstream signaling events. The quantitative data and detailed protocols provided in this guide equip researchers with the necessary information to effectively utilize this compound as a tool to investigate the complex roles of the PERK/eIF2α signaling axis in health and disease. Its demonstrated potency makes it a valuable compound for preclinical studies in oncology, neurodegeneration, and other fields where ER stress is a contributing factor.

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Reactome | EIF2AK3 (PERK) phosphorylates EIF2S1 (eIF2-alpha)Phosphorylation of eIF2-alpha by PERK [reactome.org]

- 8. The PERK-eIF2α phosphorylation arm is a pro-survival pathway of BCR-ABL signaling and confers resistance to imatinib treatment in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The PERK-Dependent Molecular Mechanisms as a Novel Therapeutic Target for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Enzymatic Characterization of ER Stress-Dependent Kinase, PERK, and Development of a High-Throughput Assay for Identification of PERK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Control of PERK eIF2α kinase activity by the endoplasmic reticulum stress-induced molecular chaperone P58IPK - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a cell-free screening assay for the identification of direct PERK activators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. eIF2α phosphorylation [bio-protocol.org]

(S)-Perk-IN-5 function in neurodegenerative disease models

An In-depth Technical Guide on the Function of (S)-Perk-IN-5 in Neurodegenerative Disease Models

Executive Summary

Neurodegenerative diseases are frequently characterized by the accumulation of misfolded proteins, leading to chronic stress in the endoplasmic reticulum (ER) and the activation of the Unfolded Protein Response (UPR). One of the three primary sensors of the UPR, the Protein Kinase R-like ER Kinase (PERK), plays a dual role in this process. While its initial activation is a protective mechanism to reduce protein load, prolonged PERK signaling becomes maladaptive, contributing to synaptic failure and neuronal death. This has positioned PERK as a significant therapeutic target. This compound is a potent and specific inhibitor of PERK kinase. This guide details the function, mechanism of action, and therapeutic rationale for using this compound in models of neurodegenerative disease, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

The PERK Signaling Pathway in Neurodegeneration

Under ER stress, the chaperone BiP (Binding immunoglobulin Protein) dissociates from PERK, leading to PERK's dimerization and autophosphorylation. Activated PERK then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event has two major consequences:

-

Global Translation Attenuation : Phosphorylated eIF2α (p-eIF2α) inhibits the assembly of the translation initiation complex, leading to a general shutdown of protein synthesis. This is initially a pro-survival response to reduce the influx of new proteins into the stressed ER. However, in neurons, which depend on constant synthesis of synaptic proteins, chronic translational repression leads to synaptic dysfunction and memory deficits.

-

Preferential Translation of ATF4 : Despite the global shutdown, the p-eIF2α state allows for the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, pro-apoptotic factors like CHOP (C/EBP Homologous Protein).

Chronic activation of this pathway is a hallmark of several neurodegenerative conditions, including Alzheimer's, Parkinson's, and prion diseases. Genetic suppression of PERK in a mouse model of Alzheimer's disease has been shown to reverse memory deficits and reduce amyloid-β pathology, validating PERK inhibition as a therapeutic strategy.

This compound: Mechanism of Action

This compound is the S-enantiomer of PERK-IN-5 and functions as an ATP-competitive inhibitor of the PERK kinase domain. By binding to the active site, it directly prevents the autophosphorylation of PERK and its subsequent phosphorylation of eIF2α. This blockade restores global protein synthesis, preventing the downstream detrimental effects of chronic PERK activation in a neurodegenerative context.

Quantitative Data

The efficacy and characteristics of this compound and other key PERK inhibitors are summarized below. Data from well-characterized inhibitors like GSK2606414 and GSK2656157 are included for comparative purposes, as they have been extensively used in preclinical neurodegeneration and oncology models.

Table 1: Biochemical and Cellular Potency of PERK Inhibitors

| Compound | Type | Target | IC50 (Biochemical) | IC50 (Cellular) | Reference |

| This compound | Small Molecule | PERK | 0.101-0.250 µM | Not Reported | [1][2] |

| PERK-IN-5 (Racemic) | Small Molecule | PERK | 2 nM | 9 nM (p-eIF2α) | [3][4][5] |

| GSK2606414 | Small Molecule | PERK | 0.4 nM | <0.3 µM (p-PERK) | [6] |

| GSK2656157 | Small Molecule | PERK | 0.9 nM | 10-30 nM (p-PERK) | [6] |

Table 2: In Vivo Pharmacokinetics of a PERK Inhibitor in Mice

Pharmacokinetic data for a compound structurally related to this compound (referred to as compound 39 in the source literature) demonstrates robust oral exposure, a critical property for in vivo studies in disease models.

| Compound | Dose (p.o.) | Cmax (ng/mL) | AUC0-last (h·ng/mL) | Bioavailability | Reference |

| PERK-IN-5 | 3-100 mg/kg | 3353 | 5153 | 70% | [3] |

| Compound 39 | 10 mg/kg | >8000 | >25,000 | Not Reported |

(Note: p.o. = oral gavage)

Table 3: Predicted Efficacy in Neurodegenerative Disease Models

While specific data for this compound is emerging, the effects of genetic PERK inhibition in the 5XFAD mouse model of Alzheimer's disease provide a strong proxy for its expected therapeutic outcomes.

| Model | Intervention | Key Pathological Finding | Outcome | Reference |

| 5XFAD Mice (Alzheimer's) | PERK Haploinsufficiency (PERK+/-) | Increased p-eIF2α | Significant reduction in p-eIF2α levels | |

| 5XFAD Mice (Alzheimer's) | PERK Haploinsufficiency (PERK+/-) | BACE1 Elevation | Prevention of BACE1 elevation | |

| 5XFAD Mice (Alzheimer's) | PERK Haploinsufficiency (PERK+/-) | Amyloid-β Plaque Burden | Reduced levels of amyloid-β and plaque burden | |

| 5XFAD Mice (Alzheimer's) | PERK Haploinsufficiency (PERK+/-) | CREB Dysfunction & Memory Deficits | Restoration of CREB function and rescue of memory deficits | |

| Prion-infected Mice | GSK2606414 Treatment | Neuronal Loss, Memory Deficits | Prevention of neurodegeneration and clinical disease |

Visualization of Pathways and Mechanisms

Diagram 1: PERK Signaling Pathway and Point of Inhibition

Caption: The UPR's PERK branch and the inhibitory action of this compound.

Diagram 2: Therapeutic Rationale for PERK Inhibition

Caption: Logical workflow of PERK inhibition for neuroprotection.

Experimental Protocols

The following protocols are standardized methodologies for evaluating the function and efficacy of PERK inhibitors like this compound.

Protocol 1: In Vitro PERK Pathway Inhibition Assay (Western Blot)

-

Cell Culture: Plate a relevant cell line (e.g., human neuroblastoma SH-SY5Y or mouse embryonic fibroblasts) in 6-well plates and grow to 80-90% confluency.

-

Treatment: Pre-incubate cells with a dose range of this compound (e.g., 10 nM to 5 µM) or vehicle (DMSO) for 1-2 hours.

-

ER Stress Induction: Add an ER stress-inducing agent, such as Tunicamycin (1-2 µg/mL) or Thapsigargin (1 µM), and incubate for an additional 4-6 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Western Blot:

-

Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies against: p-PERK (Thr980), total PERK, p-eIF2α (Ser51), total eIF2α, ATF4, and a loading control (e.g., β-Actin or GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the IC50 for pathway inhibition.

-

Protocol 2: Animal Model Efficacy Study

-

Animal Model: Use a validated transgenic mouse model of neurodegeneration (e.g., 5XFAD for Alzheimer's, or rTg4510 for tauopathy).

-

Compound Formulation & Dosing: Formulate this compound in a suitable vehicle (e.g., 0.5% HPMC + 0.1% Tween-80 in water). Based on pharmacokinetic data, administer the compound via oral gavage once or twice daily (e.g., 10-50 mg/kg).

-

Study Design: Randomize animals into vehicle and treatment groups. Begin dosing either before or after the onset of pathology, depending on the therapeutic question (prophylactic vs. treatment). A typical study duration is 1-3 months.

-

Behavioral Analysis: Perform a battery of behavioral tests to assess cognitive function (e.g., Morris Water Maze for spatial memory, Y-maze for working memory, Novel Object Recognition).

-

Analysis:

-

Biochemistry: Homogenize brain tissue to measure levels of p-PERK, p-eIF2α, Aβ40/42, and synaptic proteins (e.g., PSD-95, Synaptophysin).

-

Immunohistochemistry: Stain brain sections for markers of pathology (e.g., 6E10 for amyloid plaques, AT8 for phospho-tau), neuronal loss (NeuN), and gliosis (Iba1 for microglia, GFAP for astrocytes).

-

Protocol 3: Pharmacokinetic (PK) Analysis

-

Animals: Use healthy, adult male mice (e.g., C57BL/6).

-

Dosing: Administer a single dose of this compound via oral gavage (e.g., 10 mg/kg).

-

Blood Sampling: Collect sparse blood samples (approx. 50 µL) via tail vein or saphenous vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

LC-MS/MS Analysis:

-

Precipitate plasma proteins using acetonitrile containing an internal standard.

-

Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of this compound.

-

Use the concentration-time data to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and half-life (t1/2) using non-compartmental analysis software.

-

Conclusion

The hyperactivation of the PERK pathway is a critical node in the pathology of many neurodegenerative diseases. By inhibiting PERK, this compound offers a targeted mechanism to restore protein synthesis, alleviate chronic ER stress, and protect neurons from apoptosis. The available biochemical and pharmacokinetic data, combined with strong preclinical evidence from genetic models and related inhibitors, underscore the significant potential of this compound as a therapeutic agent. The protocols and data presented in this guide provide a robust framework for researchers and drug developers to further investigate and validate this promising approach.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. apexbt.com [apexbt.com]

- 3. PERK Inhibitor II, GSK2656157 - CAS 1337532-29-2 - Calbiochem | 504651 [merckmillipore.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The PERK-Dependent Molecular Mechanisms as a Novel Therapeutic Target for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Perk-IN-5: A Novel PERK Inhibitor for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The unfolded protein response (UPR) is a critical cellular stress response pathway that is often hijacked by cancer cells to promote survival, proliferation, and adaptation to the harsh tumor microenvironment. One of the three key sensors of the UPR is the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Chronic activation of the PERK signaling pathway has been implicated in tumor growth, metastasis, and resistance to therapy, making it a compelling target for anticancer drug development. (S)-Perk-IN-5 is a potent and selective inhibitor of PERK, representing a promising new therapeutic agent for a variety of cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound is the S-enantiomer of PERK-IN-5 and functions as a competitive inhibitor of the PERK kinase.[1][2] Under conditions of endoplasmic reticulum (ER) stress, PERK is activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event leads to a global attenuation of protein synthesis, reducing the protein-folding load on the ER. However, it selectively promotes the translation of activating transcription factor 4 (ATF4), a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis.[3][4][5] In many cancers, the PERK-eIF2α-ATF4 axis is constitutively active, contributing to a pro-survival state.[6][7] By inhibiting PERK, this compound blocks the phosphorylation of eIF2α, thereby preventing the downstream signaling cascade that allows cancer cells to adapt to stress and proliferate.[5][8]

Signaling Pathway

The PERK signaling pathway is a central regulator of the cellular response to ER stress. The following diagram illustrates the canonical PERK pathway and the point of intervention for this compound.

Caption: The PERK signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its racemate, PERK-IN-5. It is important to note that comprehensive in vivo efficacy and pharmacokinetic data for this compound are not yet publicly available. The data for the related compound PERK-IN-5 is provided for illustrative purposes.

Table 1: In Vitro Potency of this compound and PERK-IN-5

| Compound | Target | Assay | IC50 | Reference |

| This compound | PERK | Kinase Assay | 0.101-0.250 µM | [1][2] |

| PERK-IN-5 | PERK | Kinase Assay | 2 nM | |

| PERK-IN-5 | p-eIF2α | Cellular Assay | 9 nM |

Table 2: In Vivo Efficacy of PERK-IN-5 in a 786-O Renal Cell Carcinoma Xenograft Model

| Treatment Group | Dose | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| Vehicle | - | - | - | |

| PERK-IN-5 | 3 mg/kg | p.o. twice daily for 28 days | Statistically significant | |

| PERK-IN-5 | 10 mg/kg | p.o. twice daily for 28 days | Statistically significant |

Table 3: Pharmacokinetic Properties of PERK-IN-5 in CD1 Mice

| Parameter | Value | Route of Administration | Dose | Reference |

| Cmax | 3353 ng/mL | p.o. | 3-100 mg/kg | |

| AUC0-last | 5153 h*ng/mL | p.o. | 3-100 mg/kg | |

| Bioavailability | 70% | p.o. | 3-100 mg/kg |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound. The following are representative protocols for key experiments.

Protocol 1: In Vitro PERK Kinase Inhibition Assay

This protocol is adapted from a general high-throughput screening assay for PERK inhibitors.

Objective: To determine the in vitro potency (IC50) of this compound against PERK kinase activity.

Materials:

-

Recombinant human PERK kinase domain

-

Recombinant human eIF2α substrate

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

Add 5 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 5 µL of PERK kinase solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a solution containing eIF2α substrate and ATP.

-

Incubate the reaction for 1 hour at 30°C.

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot Analysis of PERK Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation of PERK and eIF2α in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., 786-O)

-

This compound

-

ER stress inducer (e.g., tunicamycin or thapsigargin)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-PERK (Thr980), anti-PERK, anti-phospho-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-β-actin

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce ER stress by treating the cells with an ER stress inducer for the desired time (e.g., 4-6 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Protocol 3: Xenograft Tumor Model Study

Objective: To evaluate the in vivo antitumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest (e.g., 786-O)

-

This compound

-

Vehicle control

-

Matrigel (optional)

-

Calipers

Procedure:

-

Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., oral gavage, once or twice daily).

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a novel PERK inhibitor like this compound.

References

- 1. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.7. ERK phosphorylation [bio-protocol.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PERK induces resistance to cell death elicited by endoplasmic reticulum stress and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

(S)-Perk-IN-5: A Technical Overview of In Vitro Kinase Assay Performance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro kinase assay results for (S)-Perk-IN-5, a potent inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). The document details the quantitative inhibitory data, a comprehensive experimental protocol for a representative in vitro kinase assay, and a visualization of the PERK signaling pathway and the experimental workflow.

Quantitative Kinase Inhibition Data

This compound demonstrates significant inhibitory activity against the PERK kinase. The following table summarizes its in vitro potency, alongside other notable PERK inhibitors for comparative analysis.

| Compound | IC50 (PERK) | Assay Type | Reference |

| This compound | 0.101-0.250 µM | Biochemical | [1] |

| PERK-IN-5 | 2 nM | Biochemical | |

| GSK2606414 | 0.4 nM | Biochemical | |

| GSK2656157 | 0.9 nM | Cell-free | [2] |

| AMG PERK 44 | 6 nM | Biochemical | |

| Compound 6 (from virtual screen) | 2.6 µM | Biochemical | [3] |

| Compound from HTS | Good in vitro activity | TR-FRET | [4] |

PERK Signaling Pathway

Under conditions of endoplasmic reticulum (ER) stress, such as the accumulation of unfolded or misfolded proteins, the PERK signaling pathway is activated to restore homeostasis. The following diagram illustrates the canonical PERK signaling cascade.

References

(S)-Perk-IN-5: A Technical Guide to its Patent and Intellectual Property Landscape

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the patent and intellectual property surrounding the selective PERK inhibitor, (S)-Perk-IN-5. The document details the compound's mechanism of action, quantitative data, and the experimental protocols for its synthesis and evaluation, offering valuable insights for researchers and professionals in the field of drug development.

Core Compound Information

This compound is the S-enantiomer of PERK-IN-5 and has been identified as a potent inhibitor of the Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1] The compound is described as a 2-amino-3-amido-5-aryl-pyridine derivative.[2][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its racemate, PERK-IN-5.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | PERK | Biochemical Assay | 0.101-0.250 μM | [1] |

| PERK-IN-5 | PERK | Biochemical Assay | 2 nM | [6] |

| PERK-IN-5 | p-eIF2α | Cellular Assay | 9 nM | [6] |

Signaling Pathway

The PERK signaling pathway is a critical component of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Under ER stress, PERK is activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-induced transcription factors like ATF4. This pathway plays a crucial role in both cell survival and apoptosis under prolonged stress conditions.

Caption: The PERK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound (Compound 28)

The synthesis of this compound is detailed in the publication by Calvo et al. (2021) as compound 28, a (R)-2-Amino-5-(4-(2-(3,5-difluorophenyl)-2-hydroxyacetamido)-2-ethylphenyl)-N-isopropylnicotinamide. The synthesis involves a multi-step process starting from commercially available materials. The key steps likely involve the formation of the pyridine core, followed by amide bond formation and Suzuki coupling to introduce the aryl group. The final step would be the introduction of the chiral hydroxyacetamide side chain. For a detailed, step-by-step protocol, please refer to the supplementary information of the aforementioned publication.

PERK Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

The inhibitory activity of this compound against PERK was likely determined using a biochemical assay such as the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.

General Protocol:

-

Reagents:

-

PERK enzyme (recombinant)

-

Eu-labeled anti-tag antibody (e.g., anti-GST)

-

Alexa Fluor™ 647-labeled kinase tracer

-

Test compound (this compound) serially diluted

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

-

Procedure:

-

A mixture of the PERK enzyme and the Eu-labeled anti-tag antibody is prepared in the assay buffer.

-

The test compound at various concentrations is added to the wells of a microplate.

-

The kinase/antibody mixture is then added to the wells containing the test compound.

-

The fluorescent tracer is added to initiate the binding reaction.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

The TR-FRET signal is measured on a plate reader capable of detecting both the europium donor and the Alexa Fluor™ 647 acceptor fluorescence.

-

-

Data Analysis:

-

The ratio of the acceptor to donor fluorescence is calculated.

-

The data are plotted as the percentage of inhibition versus the log of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for a LanthaScreen™ Eu Kinase Binding Assay.

Intellectual Property Landscape

The primary intellectual property protecting this compound appears to be the patent application WO2021231782A1 , titled "Perk inhibitors for treating viral infections". This patent application likely covers the composition of matter for a series of 2-amino-3-amido-5-aryl-pyridines, including this compound, their synthesis, and their use in treating various diseases, with a particular focus on viral infections.[1]

Researchers and drug development professionals should conduct a thorough freedom-to-operate (FTO) analysis before commencing any commercial development of this compound or related compounds. This would involve a detailed examination of the claims of this patent application and any other relevant patents to ensure that the proposed activities do not infringe on existing intellectual property rights.

Conclusion

This compound is a potent and selective inhibitor of the PERK kinase with a clear intellectual property position outlined in patent application WO2021231782A1. The quantitative data and experimental protocols provided in this guide, derived from the available scientific literature, offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the broader class of PERK inhibitors. A comprehensive understanding of both the scientific and intellectual property landscapes is crucial for the successful translation of such promising compounds into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bibliotecadigital.ucc.edu.co [bibliotecadigital.ucc.edu.co]

- 4. researchgate.net [researchgate.net]

- 5. scholars.mssm.edu [scholars.mssm.edu]

- 6. PERK-IN-5|CAS 2616821-91-9|DC Chemicals [dcchemicals.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of PERK Inhibitors in Mouse Models

Disclaimer: As of late 2025, publicly available data on the specific in vivo administration of (S)-Perk-IN-5 in mouse models is limited. The following application notes and protocols are based on published studies of other potent and selective PERK inhibitors, such as GSK2656157, GSK2606414, and HC-5770. Researchers should use this information as a general guideline and adapt it based on the specific properties of this compound and their experimental objectives.

Introduction

Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical transducer of the unfolded protein response (UPR), a cellular stress response pathway.[1] PERK activation helps cells adapt to endoplasmic reticulum (ER) stress by phosphorylating the eukaryotic initiation factor 2 alpha (eIF2α), leading to a temporary attenuation of global protein synthesis and the preferential translation of stress-responsive mRNAs like ATF4.[1] Dysregulation of the PERK pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it an attractive therapeutic target.[2] Small molecule inhibitors of PERK are being investigated for their therapeutic potential in various preclinical models.